

The Lipopeptide Arthrofactin: A Technical Guide to its Discovery and Origin

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Arthrofactin*

Cat. No.: *B15137334*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Arthrofactin, a potent cyclic lipopeptide biosurfactant, has garnered significant interest within the scientific community due to its exceptional surface-active properties and potential applications in various fields, including bioremediation and pharmaceuticals. This technical guide provides an in-depth overview of the discovery, origin, and chemical nature of **Arthrofactin**. It details the experimental protocols employed for its isolation, purification, and structural elucidation, and presents key quantitative data in a structured format. Furthermore, this guide illustrates the biosynthetic pathway of **Arthrofactin** through a detailed diagram of its non-ribosomal peptide synthetase (NRPS) machinery, offering a comprehensive resource for researchers and professionals in the field.

Discovery and Origin

Arthrofactin was first reported in 1993 by Morikawa et al. from a bacterial strain designated MIS38, which was initially identified as *Arthrobacter* sp.[1][2][3]. However, subsequent analysis revealed that the producing microorganism is, in fact, a member of the genus *Pseudomonas*, and is now correctly identified as *Pseudomonas* sp. MIS38[4][5]. This bacterium was isolated from an oil-spill site in Japan. **Arthrofactin** is a secondary metabolite produced by this strain and is recognized as one of the most effective lipopeptide biosurfactants known[1][2][3].

Chemical Structure and Physicochemical Properties

Arthrofactin is a cyclic lipoundecapeptide, meaning it consists of a fatty acid tail linked to a cyclic chain of eleven amino acids. The detailed chemical structure was determined to be 3-hydroxydecanoyl-D-leucyl-D-asparagyl-D-threonyl-D-leucyl-D-leucyl-D-seryl-L-leucyl-D-seryl-L-isoleucyl-L-isoleucyl-L-asparagyl lactone[1]. The cyclization is formed by an ester bond between the C-terminal asparagine and the β -hydroxyl group of the D-allo-threonine residue.

Quantitative Data Summary

The key physicochemical properties of **Arthrofactin** are summarized in the tables below.

Property	Value	Reference
Molecular Weight	1354.6 g/mol	[6]
Molecular Formula	C ₆₄ H ₁₁₁ N ₁₁ O ₂₀	[6]
Critical Micelle Concentration (CMC)	1.0 x 10 ⁻⁵ M (13.5 mg/L)	[1][4]
Minimum Surface Tension	24 mN/m	[1][2][3][4]

Comparison with Surfactin	Arthrofactin	Surfactin	Reference
Critical Micelle Concentration (CMC)	1.0 x 10 ⁻⁵ M	7.0 x 10 ⁻⁵ M	[1][2][3]
Effectiveness	5 to 7 times more effective	-	[1][2][3]

Experimental Protocols

This section details the methodologies used for the isolation, purification, and structural characterization of **Arthrofactin** as described in the original discovery paper and subsequent studies.

Bacterial Cultivation and Arthrofactin Production

Pseudomonas sp. MIS38 was cultivated in a suitable liquid medium (e.g., L-broth) at 27°C for approximately 40 hours with shaking. The bacterial cells were then removed by centrifugation to obtain the cell-free supernatant containing the secreted **Arthrofactin**.

Isolation and Purification of Arthrofactin

The following steps outline the protocol for isolating and purifying **Arthrofactin** from the culture supernatant:

- **Acid Precipitation:** The pH of the cell-free supernatant is adjusted to 2.0 using concentrated HCl. This causes the precipitation of the lipopeptide. The mixture is left overnight at 4°C to ensure complete precipitation.
- **Centrifugation and Extraction:** The precipitate is collected by centrifugation. The crude extract is then washed with acidified water (pH 2.0). The washed precipitate is subsequently extracted with methanol.
- **Solvent Extraction:** The methanol extract is evaporated to dryness. The resulting residue is dissolved in a minimal amount of a suitable solvent.
- **High-Performance Liquid Chromatography (HPLC):** The crude **Arthrofactin** is further purified by reversed-phase HPLC.
 - **Column:** C18 reversed-phase column.
 - **Mobile Phase:** A gradient of acetonitrile in water, both containing 0.1% trifluoroacetic acid (TFA), is typically used.
 - **Detection:** The elution of **Arthrofactin** is monitored by UV absorbance at 210 nm.
 - The fractions corresponding to the major peak are collected and lyophilized to obtain pure **Arthrofactin**.

Structural Elucidation

A combination of analytical techniques was employed to determine the chemical structure of **Arthrofactin**.

- Amino Acid Analysis:
 - The purified **Arthrofactin** is hydrolyzed into its constituent amino acids by treatment with 6 M HCl at 110°C for 24 hours.
 - The resulting amino acid mixture is analyzed using an amino acid analyzer to determine the composition and relative ratios of the amino acids.
 - The determination of the D- and L-configurations of the amino acids is performed by specific enzymatic or chromatographic methods.
- Mass Spectrometry (MS):
 - Fast Atom Bombardment Mass Spectrometry (FAB-MS) was initially used to determine the molecular weight of **Arthrofactin**.
 - Tandem MS (MS/MS) is employed to sequence the peptide chain. The purified lipopeptide is subjected to fragmentation, and the resulting fragment ions are analyzed to deduce the amino acid sequence.
- Nuclear Magnetic Resonance (NMR) Spectroscopy:
 - ^1H and ^{13}C NMR spectroscopy are used to determine the structure of the fatty acid moiety and to confirm the overall structure of the lipopeptide.
 - Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation), are used to establish the connectivity of atoms within the molecule.

Biosynthesis of Arthrofactin

Arthrofactin is synthesized via a non-ribosomal peptide synthesis (NRPS) pathway. The biosynthesis is catalyzed by a large, multi-modular enzyme complex known as **Arthrofactin** synthetase (Arf). This complex is encoded by the *arf* gene cluster, which spans approximately

38.7 kb and consists of three genes: *arfA*, *arfB*, and *arfC*. These genes encode the three protein subunits of the synthetase: ArfA, ArfB, and ArfC, respectively[6].

The **Arthrofactin** synthetase is composed of a total of eleven modules, with each module responsible for the incorporation of one amino acid into the growing peptide chain. The subunits have the following modular organization:

- ArfA (234 kDa): Contains two modules.
- ArfB (474 kDa): Contains four modules.
- ArfC (648 kDa): Contains five modules.

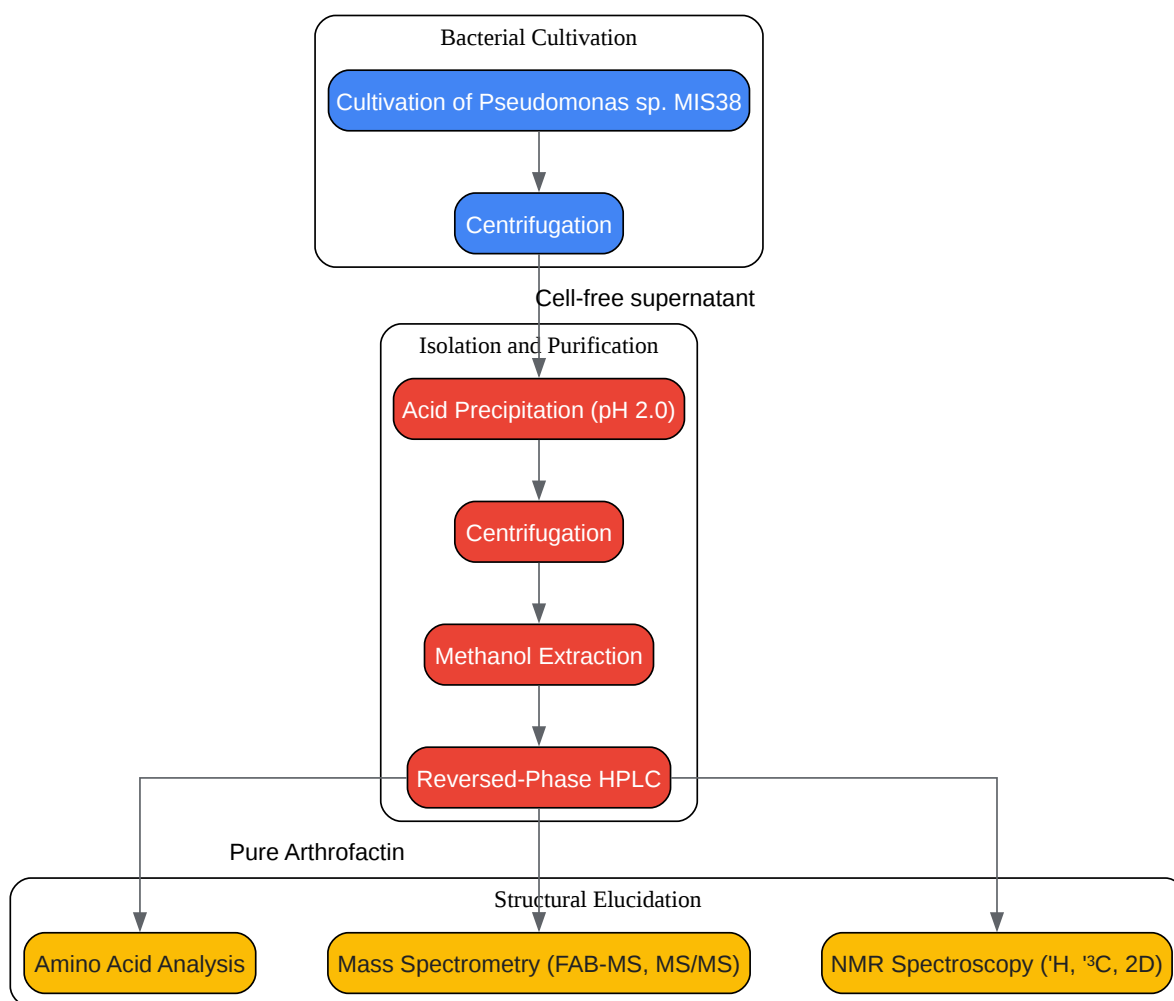
Each module contains several domains that perform specific catalytic functions, including:

- Adenylation (A) domain: Selects and activates the specific amino acid.
- Thiolation (T) domain (or Peptidyl Carrier Protein - PCP): Covalently binds the activated amino acid.
- Condensation (C) domain: Catalyzes the formation of the peptide bond between the growing peptide chain and the newly incorporated amino acid.

Interestingly, none of the eleven modules in the **Arthrofactin** synthetase possess an epimerization (E) domain, which is typically responsible for the conversion of L-amino acids to their D-isomers. This suggests a different mechanism for the incorporation of D-amino acids in **Arthrofactin** biosynthesis. The C-terminal end of ArfC contains two thioesterase (TE) domains, which are responsible for the cyclization and release of the final lipopeptide product.

Visualizations

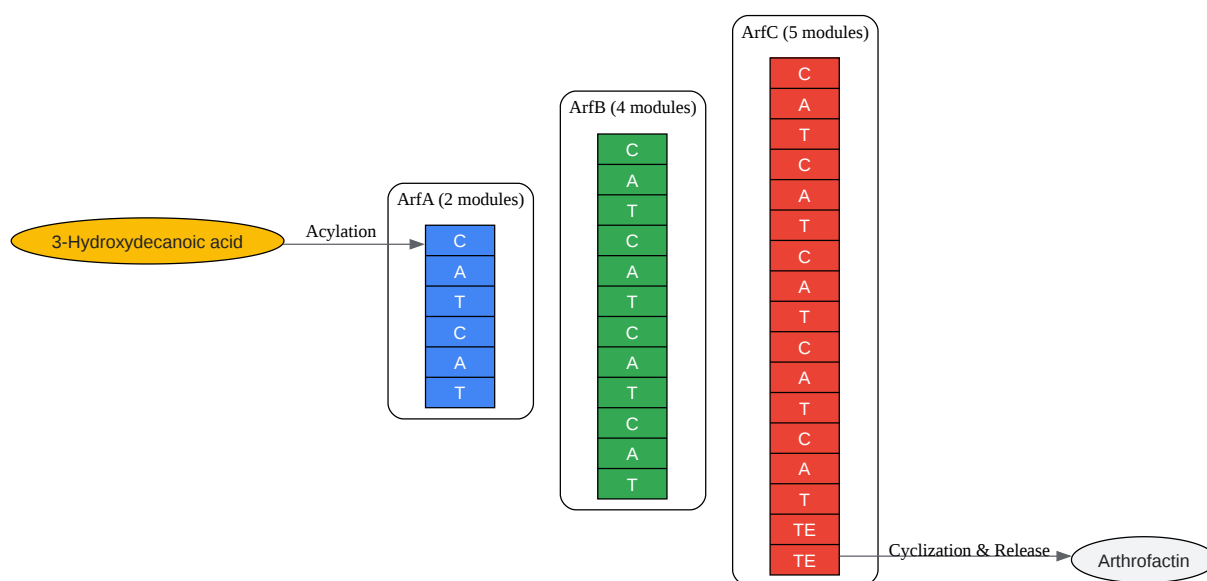
Experimental Workflow for Arthrofactin Discovery



[Click to download full resolution via product page](#)

Caption: Workflow for the discovery and characterization of **Arthrofactin**.

Arthrofactin Synthetase (NRPS) Modular Organization



[Click to download full resolution via product page](#)

Caption: Modular organization of the **Arthrofactin** synthetase complex.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. tandfonline.com [tandfonline.com]
- 2. Identification and characterization of the genes responsible for the production of the cyclic lipopeptide arthrofactin by Pseudomonas sp. MIS38 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. nottingham.ac.uk [nottingham.ac.uk]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Cloning and characterization of the gene cluster encoding arthrofactin synthetase from Pseudomonas sp. MIS38 - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [The Lipopeptide Arthrofactin: A Technical Guide to its Discovery and Origin]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15137334#discovery-and-origin-of-the-lipopeptide-arthrofactin]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

